molecular formula C9H11Br2N B11836629 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B11836629
M. Wt: 293.00 g/mol
InChI Key: RYWBWQMPBPYJPW-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide (5-Br-THIQ·HBr) is a brominated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry and organic synthesis. The THIQ core is characterized by a partially saturated bicyclic system, which imparts conformational rigidity and enhances binding affinity to biological targets. The bromine substituent at the 5-position introduces steric and electronic effects that modulate reactivity, solubility, and pharmacological activity. This compound is commonly utilized as a synthetic intermediate for developing enzyme inhibitors, receptor ligands, and functional materials .

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydroisoquinoline;hydrobromide

InChI

InChI=1S/C9H10BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H

InChI Key

RYWBWQMPBPYJPW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Br.Br

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Brominated Isoquinolines

A scalable industrial method employs catalytic hydrogenation of 5-bromoisoquinoline derivatives. Using palladium on carbon (Pd/C\text{Pd/C}) or Raney nickel as catalysts, the reaction proceeds under H2\text{H}_2 pressure (1–3 atm) in methanol or ethanol . For example, hydrogenation of 5-bromo-3,4-dihydroisoquinoline at 50°C for 12 hours achieves >90% conversion. The hydrobromide salt is subsequently isolated via acidification with HBr and recrystallization .

Optimized Parameters :

ParameterValue
Catalyst Loading5–10 wt% Pd/C\text{Pd/C}
Pressure2–3 atm H2\text{H}_2
SolventMethanol
Yield75–90%

Friedel-Crafts Alkylation with Aluminum Chloride

Patent literature describes a Friedel-Crafts approach using AlCl3\text{AlCl}_3-mediated cyclization of N(2-bromoethyl)α-methylbenzylamine\text{N}-(2\text{-bromoethyl})-\alpha\text{-methylbenzylamine} hydrobromide . The reaction occurs in decalin at 100–125°C for 16–24 hours, forming the tetrahydroisoquinoline core. Post-cyclization, the product is quenched with cold HCl\text{HCl}, basified to pH 12, and extracted into ethyl acetate. Final hydrobromide salt formation is achieved via HBr\text{HBr} treatment .

Critical Steps :

  • Cyclization : AlCl3\text{AlCl}_3 (1.6–2.5 equivalents) in decalin at 120°C.

  • Workup : Aqueous quench followed by sodium hydroxide basification.

  • Isolation : Ethyl acetate extraction and HBr\text{HBr}-mediated salt formation.

Yield : 70–86% .

Borane-Mediated Reduction of Brominated Dihydroisoquinolones

A two-step reduction protocol converts 5-bromo-3,4-dihydroisoquinolin-1(2H)-one to the target compound. First, borane-dimethyl sulfide complex (BH3SMe2\text{BH}_3\cdot\text{SMe}_2) reduces the ketone to the amine in tetrahydrofuran (THF) at reflux (66°C) for 18 hours . The intermediate is then treated with methanol to hydrolyze borane adducts, yielding the free base. Acidification with HBr and ethanol crystallization provides the hydrobromide salt .

Procedure Highlights :

  • Reductant : BH3SMe2\text{BH}_3\cdot\text{SMe}_2 (3.0 equivalents)

  • Solvent : THF

  • Reaction Time : 18–24 hours

  • Overall Yield : 65–80% .

Copper-Catalyzed Transfer Hydrogenation

A novel method utilizes copper(II) trifluoromethanesulfonate (Cu(CF3SO3)2\text{Cu(CF}_3\text{SO}_3)_2) and an oxazaborolidine-BH3\text{BH}_3 complex for transfer hydrogenation of 5-bromoisoquinoline . The reaction proceeds in dichloroethane (DCE) at 25°C for 24 hours, achieving 79–85% yields. The hydrobromide salt is formed by treating the free base with HBr in isopropanol .

Catalyst Performance :

CatalystSolventTemperatureYield
Cu(CF3SO3)2\text{Cu(CF}_3\text{SO}_3)_2DCE25°C85%
CuCl2\text{CuCl}_2THF25°C32%

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Bromination60–85>95HighModerate
Catalytic Hydrogenation75–90>98IndustrialHigh
Friedel-Crafts Alkylation70–8690–95MediumLow
Borane Reduction65–80>95Lab-scaleModerate
Transfer Hydrogenation79–85>97Lab-scaleHigh

Key Observations :

  • Industrial Preference : Catalytic hydrogenation and classical bromination dominate large-scale production due to reliability and cost-effectiveness .

  • Novelty : Copper-catalyzed transfer hydrogenation offers mild conditions but requires optimization for scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Bromine displacementNaCN, DMF, 80°C, 12 hrs5-Cyano-1,2,3,4-tetrahydroisoquinoline72%
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid5-Aryl-1,2,3,4-tetrahydroisoquinoline60–85%

Key Observations :

  • Reactions proceed via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the adjacent nitrogen atom.

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) require inert atmospheres and aprotic solvents .

Amine Functionalization

The tertiary amine participates in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductNotesSource
N-AlkylationCH₃I, K₂CO₃, DCM, 25°CN-Methyl-5-bromo-THIQ hydrobromideQuaternizes the amine
N-AcylationAcCl, Et₃N, THF, 0°C → 25°CN-Acetyl-5-bromo-THIQ hydrobromideRetains bromide position

Mechanistic Insights :

  • Alkylation yields quaternary ammonium salts, enhancing water solubility .

  • Acylation requires stoichiometric base (e.g., Et₃N) to neutralize HBr generated .

Ring-Opening and Cyclization

The hydrobromide salt facilitates acid-mediated transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic cyclizationH₂SO₄, 120°C, 6 hrsBrominated isoquinolinium sulfate68%
Reductive ring-openingLiAlH₄, THF, reflux5-Bromo-phenethylamine derivative55%

Critical Parameters :

  • Cyclization often requires Lewis acids (e.g., AlCl₃) or strong Brønsted acids .

  • Reductive cleavage of the tetrahydroisoquinoline ring is selective under anhydrous conditions .

Catalytic Hydrogenation

The aromatic ring undergoes hydrogenation in the presence of catalysts:

CatalystConditionsProductSelectivitySource
Pd/C, H₂ (1 atm)EtOH, 25°C, 24 hrs5-Bromo-decahydroisoquinoline90% cis
Ru-based asymmetric catalystH₂ (50 psi), CH₂Cl₂, 0°CChiral brominated THIQ derivative85% ee

Applications :

  • Hydrogenation products serve as intermediates for chiral amine synthesis .

  • Stereoselectivity depends on catalyst choice and solvent polarity .

Salt-Specific Reactivity

The hydrobromide counterion influences solubility and reaction pathways:

PropertyImpact on ReactivityExampleSource
Enhanced solubility in polar solventsFacilitates aqueous-phase reactionsSNAr in H₂O/EtOH mixtures
Acidic proton (HBr)Acts as a mild acid catalystAccelerates esterification reactions

Safety Note :
HBr liberation during reactions necessitates proper ventilation and neutralization protocols .

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives have been investigated for their pharmacological properties. They are primarily recognized for their potential as:

  • Antidepressants : The compound's structural similarity to known antidepressants suggests it may exhibit similar effects on neurotransmitter systems. Research indicates that tetrahydroisoquinolines can influence serotonin and dopamine pathways, making them candidates for further exploration in treating mood disorders .
  • Anticancer Agents : Several studies have highlighted the anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural modifications of the tetrahydroisoquinoline scaffold can enhance its potency against specific cancer types .
  • Calcium Channel Blockers : Some derivatives have been identified as effective calcium channel blockers, which are crucial in managing chronic pain conditions. These compounds modulate calcium influx in cells, thereby influencing muscle contraction and neurotransmitter release .

The biological activity of 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide can be summarized as follows:

Activity Description
AntidepressantModulates neurotransmitter levels; potential treatment for mood disorders.
AnticancerInduces apoptosis in cancer cells; effective against various tumor types.
Calcium Channel BlockerReduces pain by inhibiting calcium entry into cells; useful in pain management.

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study demonstrated that a derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 30 µM. The structural modifications were crucial for enhancing its activity .
  • Case Study 2 : Another research project explored the antidepressant effects of a series of tetrahydroisoquinoline derivatives in animal models. Compounds showed a notable increase in serotonin levels and reduced depressive-like behaviors .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Brominated THIQ Derivatives

The position of bromine substitution significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Key Properties/Applications Reference
5-Bromo-THIQ hydrobromide 5-Br C₉H₁₁BrN·HBr High purity (97%), used in SAR studies
6-Bromo-THIQ hydrochloride 6-Br C₉H₁₁BrClN Similar scaffold, lower structural similarity (0.89)
7-Bromo-THIQ hydrochloride 7-Br C₉H₁₁BrClN Molecular weight: 248.55; commercial availability
5-Fluoro-THIQ hydrochloride 5-F C₉H₁₁FClN Enhanced metabolic stability vs. Br

Key Observations :

  • Synthetic Accessibility : 5-Br-THIQ is synthesized via α-amidoalkylation or direct bromination, achieving 97% purity , whereas 6- and 7-Br isomers require regioselective methods, often yielding lower similarity scores (0.89–0.91) .
  • Biological Relevance : Bromine at the 5-position (vs. 6 or 7) may enhance steric interactions in enzyme binding pockets, as seen in PPARγ agonists with 7-substituted THIQ derivatives .

Functional Group Modifications

Phosphonic Acid Derivatives
  • 1-Phosphonic Acid THIQ: Synthesized from isoquinoline via lactam precursors, yielding 97% overall purity.
  • 3-Phosphonic Acid THIQ (TicP) : Positional isomer with phosphonate at the 3-position; synthesized in 52% yield via regiocontrolled lactam intermediates. TicP exhibits distinct conformational preferences compared to 1-substituted analogs .

Comparison :

  • Synthetic Control : The 3-position phosphonate requires precise iminium ion generation, whereas 1-substitution is more straightforward .
  • Applications: TicP derivatives are explored as amino acid mimics, while 1-phosphonic analogs are used in coordination chemistry .

Substitution with Heterocycles and Alkyl Groups

  • 6,7-Dimethoxy-THIQ: Found in sigma receptor ligands (e.g., compound 4f), where methoxy groups enhance receptor affinity .
  • N-Ethyl-N-Methyl Amide Derivatives : In ADAMTS-4 inhibitors, truncating substituents (e.g., replacing m-tolyl with bromine) retains potency (IC₅₀ ~1.8 μM) but requires fine-tuning .

Key Insight : Bromine’s electronegativity and size balance hydrophobicity and steric effects, making 5-Br-THIQ·HBr a versatile intermediate for optimizing pharmacokinetic profiles .

Salt Forms: Hydrobromide vs. Hydrochloride

  • Solubility : Hydrobromide salts (e.g., 5-Br-THIQ·HBr) generally exhibit higher aqueous solubility than hydrochlorides due to larger counterion size .
  • Stability : Hydrochlorides (e.g., 7-Br-THIQ·HCl) are more common in commercial catalogues, but hydrobromides are preferred in bromine-rich synthetic pathways to avoid halide exchange .

Biological Activity

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10BrN
  • Molecular Weight : 212.09 g/mol
  • CAS Number : 81237-69-6

This compound is a derivative of tetrahydroisoquinoline, characterized by a bromine atom at the 5-position. This structural modification is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds within the tetrahydroisoquinoline class exhibit significant antimicrobial activity. Specifically, studies have shown that 5-bromo derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells by interacting with specific molecular pathways. For instance, it modulates the activity of certain enzymes and receptors involved in cell proliferation and survival .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionKey Findings
BreastApoptosis inductionSignificant reduction in tumor size in vivo.
LungEnzyme inhibitionDecreased cell viability in vitro assays.
ColorectalCell cycle arrestInduced G1 phase arrest in cancer cell lines.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to prevent neuronal cell death induced by excitotoxic agents such as glutamate. This action is thought to involve antagonism of NMDA receptors, which play a critical role in neurodegenerative diseases .

Case Study: Neuroprotection Against Glutamate Toxicity

In an experimental model using rat primary neuronal cultures, treatment with the compound led to a significant reduction in caspase-3 activity and lactate dehydrogenase release—both indicators of neurotoxicity—demonstrating its potential as a therapeutic agent for neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound binds to specific enzymes involved in metabolic pathways related to cancer progression and cell survival.
  • Receptor Modulation : It modulates neurotransmitter receptors (e.g., NMDA receptors), which are crucial for neuronal signaling and protection against excitotoxicity.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide?

A common approach involves bromination of the tetrahydroisoquinoline scaffold followed by hydrobromide salt formation. For example:

  • Step 1 : Bromination of 1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) in dichloromethane under inert conditions.
  • Step 2 : Acidification with HBr in ethanol to precipitate the hydrobromide salt.
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CHCl₃/MeOH) .
  • Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (e.g., δ ~3.2–4.5 ppm for tetrahydroisoquinoline protons) and mass spectrometry (expected [M+H]⁺ = 257.0) .

Q. How should researchers assess the stability of this compound under experimental conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under argon to prevent hydroscopic degradation .
  • Solvent Compatibility : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–7) using UV-Vis spectroscopy (λmax ~280 nm). Avoid prolonged exposure to light .
  • Long-Term Storage : Use vacuum-sealed ampules with desiccants; monitor purity via periodic LC-MS .

Q. What analytical techniques are critical for confirming its structural integrity?

  • NMR Spectroscopy : Key signals include aromatic protons (δ ~7.2–7.8 ppm for brominated positions) and hydrobromide counterion effects on NH groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([C₉H₁₁BrN·HBr]⁺ = 335.92 g/mol) and rule out impurities .
  • XRD (if crystalline) : Resolve stereochemical ambiguities in the tetrahydroisoquinoline ring .

Advanced Research Questions

Q. How can computational modeling guide SAR studies of this compound?

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding affinity for targets like serotonin receptors (e.g., 5-HT₂A). Focus on the bromine atom’s role in hydrophobic interactions .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of bromine on aromatic ring polarization .
  • MD Simulations : Assess stability of the hydrobromide salt in physiological buffers (e.g., PBS) over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data?

  • Purity Verification : Reanalyze disputed batches via HPLC-MS to confirm absence of regioisomers (e.g., 6-bromo vs. 7-bromo derivatives) .
  • Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. CHO) under controlled pH and temperature .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-bromo-3,4-dihydroisoquinoline) to identify trends .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd/C or CuBr₂ for catalytic bromination efficiency (aim for >80% yield) .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (low boiling point) for kinetic control of byproducts .
  • Process Automation : Use flow chemistry to maintain consistent HBr stoichiometry and reduce hydrolysis side reactions .

Q. What are the challenges in correlating in vitro and in vivo activity data?

  • Metabolic Stability : Perform microsomal assays (e.g., rat liver microsomes) to predict hepatic clearance rates .
  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB models to assess logBB values; bromine’s lipophilicity may enhance permeability .
  • Dose-Response Calibration : Adjust in vivo dosing based on plasma protein binding (measured via equilibrium dialysis) .

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